Cas no 96259-68-6 (Ethyl 3-cyano-4-methylbenzoic acid)
Ethyl 3-cyano-4-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-4-methylbenzoic acid
- Benzoic acid, 3-cyano-4-methyl-, ethyl ester
- Ethyl 3-cyano-4-methylbenzoate
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- Inchi: 1S/C11H11NO2/c1-3-14-11(13)9-5-4-8(2)10(6-9)7-12/h4-6H,3H2,1-2H3
- InChI Key: JNWUFBLAEOPMKQ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(C)C(C#N)=C1
Computed Properties
- Exact Mass: 189.078978594g/mol
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 50.1Ų
Ethyl 3-cyano-4-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR021P4M-1g |
Ethyl 3-cyano-4-methylbenzoate |
96259-68-6 | 95% | 1g |
$379.00 | 2025-02-12 |
Ethyl 3-cyano-4-methylbenzoic acid Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on Ethyl 3-cyano-4-methylbenzoic acid
Ethyl 3-cyano-4-methylbenzoic acid (CAS No. 96259-68-6): A Comprehensive Overview
Ethyl 3-cyano-4-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 96259-68-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This benzoic acid derivative, characterized by its ethyl ester group and cyano substituent at the 3-position, along with a methyl group at the 4-position, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities.
The molecular structure of Ethyl 3-cyano-4-methylbenzoic acid consists of a benzene ring substituted with a cyano group (-CN) at the third position and a methyl group (-CH₃) at the fourth position. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules. The ethyl ester moiety (-COOCH₂CH₃) further enhances its reactivity, allowing for various transformations such as hydrolysis to the corresponding carboxylic acid or transesterification to other esters.
In recent years, Ethyl 3-cyano-4-methylbenzoic acid has been extensively studied for its potential applications in pharmaceuticals. The cyano group is known to exhibit bioisosteric properties with carboxylic acids, which can influence the binding affinity and selectivity of drug candidates. This feature has made it a popular building block in the design of novel therapeutic agents. For instance, derivatives of this compound have been explored as inhibitors of various enzymes involved in metabolic pathways, showcasing their potential in treating conditions such as diabetes and hyperlipidemia.
Moreover, the methyl group at the fourth position introduces steric hindrance, which can be exploited to modulate the pharmacokinetic properties of drug molecules. This steric effect can influence solubility, permeability, and metabolic stability, all critical factors in drug development. Researchers have utilized Ethyl 3-cyano-4-methylbenzoic acid to synthesize analogs with enhanced pharmacological profiles, demonstrating its importance in medicinal chemistry.
Recent advancements in computational chemistry have further highlighted the significance of Ethyl 3-cyano-4-methylbenzoic acid. Molecular modeling studies have revealed that this compound can serve as a scaffold for designing molecules with specific interactions with biological targets. The combination of electronic and steric effects arising from its substituents allows for fine-tuning of binding properties, making it an attractive candidate for structure-based drug design.
The synthetic utility of Ethyl 3-cyano-4-methylbenzoic acid extends beyond pharmaceutical applications. It has been employed in the synthesis of organic materials such as liquid crystals and polymers due to its rigid aromatic core and functionalizable side chains. These materials find applications in electronics, optoelectronics, and advanced coatings.
In conclusion, Ethyl 3-cyano-4-methylbenzoic acid (CAS No. 96259-68-6) is a multifaceted compound with significant potential in both pharmaceutical and materials science domains. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with tailored properties. Ongoing research continues to uncover new applications and derivatives of this compound, underscoring its importance in modern chemistry.
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